N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
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Overview
Description
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a chemical compound with the following structure:
Structure: CH3−CH2−N(CH3)−CH2−CH(F2)−NH2
This compound belongs to the class of amines and contains both fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes::
Direct Synthesis: One method involves the direct reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine with 2,2-difluoroethanol. The reaction proceeds under suitable conditions to form the desired compound.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using efficient and scalable processes.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions, although specific examples are not widely documented.
Substitution: Alkyl halides or other electrophiles can react with the amine group.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed.
Major Products:: The major products depend on the specific reaction conditions. Potential products include substituted amines or derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine finds applications in:
Medicinal Chemistry: It could serve as a building block for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs are widely known, its unique combination of fluorine and nitrogen atoms sets it apart.
Properties
Molecular Formula |
C8H13F2N3 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C8H13F2N3/c1-6(11-4-8(9)10)7-3-12-13(2)5-7/h3,5-6,8,11H,4H2,1-2H3 |
InChI Key |
CZEODANSELVHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC(F)F |
Origin of Product |
United States |
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